Peganole
Overview
Description
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol is an organic compound that belongs to the class of quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring, and a pyrimidine ring . This compound is a hydrogenated derivative of the natural benzimidazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzylamine with cyclic ketones under acidic conditions can lead to the formation of the desired quinazoline structure .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the aromatic ring .
Scientific Research Applications
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease . Additionally, its neuroprotective effects are mediated through the inhibition of NMDA receptor-mediated cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
Vasicine: Another quinazoline derivative with similar cholinesterase inhibitory activity.
Adhatodine: A methylated derivative of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol.
Uniqueness
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol is unique due to its specific structure and the presence of a hydroxyl group at the 9th position, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJAMWCGSWTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(N2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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